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Abstract

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm for small molecule
activation and metal-free catalysis. While the highly electrophilic tris(pentafluorophenyl)borane,
B(C6F5)3, has been a dominant Lewis acid in this field, the less Lewis acidic and more
economical triphenylborane, B(C6H5)3 or BPh3, offers a unique and often advantageous
alternative. This technical guide provides an in-depth exploration of the core principles
governing the role of triphenylborane in FLP chemistry. It is intended for researchers,
scientists, and drug development professionals who wish to understand and apply this
chemistry in their work. The guide covers the fundamental concepts of BPh3-based FLPs, their
synthesis and reactivity, and their applications in key catalytic transformations such as
hydrogenation and small molecule activation. Detailed experimental protocols, quantitative data
summaries, and mechanistic diagrams are provided to facilitate practical application and further
research.

Introduction to Frustrated Lewis Pairs and the
Position of Triphenylborane

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are
sterically hindered from forming a classical dative adduct.[1] This "frustration" leaves the acidic
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and basic sites available to cooperatively activate a variety of small molecules, most notably
dihydrogen (H2), which has traditionally been the domain of transition metal catalysts.[2]

The reactivity of an FLP is critically dependent on the electronic and steric properties of both
the Lewis acid and the Lewis base. While highly electron-deficient boranes like B(C6F5)3 are
potent Lewis acids and form highly reactive FLPs, their cost and sensitivity can be prohibitive
for some applications. Triphenylborane (BPh3) presents itself as a commercially available and
less expensive alternative.[3][4]

1.1. Lewis Acidity of Triphenylborane: A Comparative Perspective

Triphenylborane is a weaker Lewis acid than its perfluorinated counterpart, B(C6F5)3.[4] This
difference in Lewis acidity has profound implications for its role in FLPs. The electron-
withdrawing fluorine atoms in B(C6F5)3 significantly increase the electrophilicity of the boron
center.[5] The Lewis acid strength of B(C6F5)3 is experimentally seven orders of magnitude
higher than that of triphenylborane.[5]

However, the weaker Lewis acidity of BPh3 is not necessarily a disadvantage. In certain
catalytic cycles, a weaker Lewis acid can lead to more facile product release or prevent catalyst
inhibition. Furthermore, the choice of a sufficiently strong Lewis base can compensate for the
lower acidity of BPh3 to achieve small molecule activation.[4]

. . Hydride Affinity (AHHA, Gutmann-Beckett Acceptor
Lewis Acid
kcal/mol) Number (AN)
B(C6F5)3 -112 74.9 (in C6D6)
Not widely reported, but
BPh3 -74.4

significantly lower

Table 1: Comparison of Lewis Acidity Parameters for B(C6F5)3 and BPh3.[4]

Activation of Small Molecules by Triphenylborane-
Based FLPs
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The hallmark of FLP chemistry is the activation of small molecules. BPh3-based FLPs have
been successfully employed in the activation of a range of substrates, with the most prominent
example being the heterolytic cleavage of dihydrogen.

2.1. Dihydrogen Activation

The combination of BPh3 with a sterically hindered, strong Lewis base can overcome the
thermodynamic barrier to H2 cleavage. The process involves the polarization of the H-H bond
across the Lewis acidic boron center and the Lewis basic center, leading to the formation of a
phosphonium or ammonium cation and a hydridoborate anion.
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BPhs

Heterolytic Cleavage
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Heterolytic Cleavs
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Click to download full resolution via product page

Figure 1: General scheme for Hz activation by a BPhs-based FLP.

Theoretical calculations have shown that for the FLP system BPh3/P(tBu)3, the reaction with
H2 is endergonic (AGR = +18.2 kcal/mol), in contrast to the exergonic reaction for
B(C6F5)3/P(tBu)3 (AGR = -14.7 kcal/mol).[4] This highlights the necessity of employing very
strong Lewis bases to drive the reaction forward when using BPh3.
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Catalytic Applications of Triphenylborane-Based
FLPs

The ability of BPh3-based FLPs to activate H2 has been harnessed in a variety of metal-free
catalytic hydrogenations.

3.1. Hydrogenation of Imines

The reduction of imines to amines is a fundamental transformation in organic synthesis. BPh3-
based FLPs have been shown to be effective catalysts for this reaction. For instance, the
combination of BPh3 with a strong phosphazene base or Verkade's superbase can
quantitatively hydrogenate N-benzylidene aniline to N-benzyl aniline.[4]

Gmine (R-CH=N-R‘))
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Figure 2: Catalytic cycle for the hydrogenation of an imine by a BPhs-based FLP.
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Lewis Base Substrate Product Yield Reference

N-benzylidene

Phosphazene N N-benzyl aniline Quantitative [4]
aniline
N-benzylidene - 71% (as borate
Verkade's base - N-benzyl aniline
aniline salt)

Table 2: Examples of Imine Hydrogenation using BPh3-based FLPs.

3.2. Semi-Hydrogenation of Alkynes

A notable application of BPh3 in FLP catalysis is the semi-hydrogenation of alkynes to alkenes.
To overcome the thermal degradation of molecular BPh3/pyridine FLPs at the high
temperatures required for this transformation, a polymeric version of triphenylborane, Poly-
BPh3, has been developed. This polymeric Lewis acid, in combination with pyridine, exhibits
enhanced thermal stability and reusability.[4]

Substrate Product Conversion (%) Selectivity (%)
Phenylacetylene Styrene >99 >99
1-Octyne 1-Octene >99 >99
4-Ethynylanisole 4-Vinylanisole >99 >99

Table 3: Semi-hydrogenation of terminal alkynes catalyzed by Poly-BPh3/pyridine FLP.[4]

Experimental Protocols
4.1. General Considerations for FLP Chemistry
All manipulations involving frustrated Lewis pairs should be carried out under an inert

atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Solvents should be dried and degassed prior to use.
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Figure 3: Simplified workflow for setting up a reaction under inert atmosphere.

4.2. Synthesis of Poly-BPh3

This procedure is adapted from the literature for the synthesis of a polymeric Lewis acid based

on triphenylborane.[4]

o Materials: Triphenylborane (BPh3), 1,2-dichloroethane, aluminum chloride (AICI3),
anhydrous dichloromethane.

e Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylborane in

[e]

anhydrous 1,2-dichloroethane.

Cool the solution to 0 °C in an ice bath.

[¢]

[e]

Slowly add aluminum chloride in portions while stirring.

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

o

[¢]

Quench the reaction by carefully adding methanol.
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o The resulting polymer is then filtered, washed extensively with methanol and
dichloromethane, and dried under vacuum.

4.3. Catalytic Hydrogenation of N-benzylidene aniline

This is a general procedure for the FLP-catalyzed hydrogenation of an imine.

o Materials: N-benzylidene aniline, triphenylborane (BPh3), phosphazene base P2-Et, dry
toluene, H2 gas.

e Procedure:

o In a glovebox, charge a pressure-rated reaction vessel with N-benzylidene aniline,
triphenylborane (5 mol%), and the phosphazene base (5 mol%).

o Add dry, degassed toluene to dissolve the reactants.

o Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

o Pressurize the vessel with H2 (e.g., 50 bar) and heat to the desired temperature (e.g., 120
°C) with stirring.

o After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room
temperature and carefully vent the H2.

o The reaction mixture can be purified by column chromatography on silica gel to afford N-
benzyl aniline.

4.4. NMR Characterization of FLP Adducts

The formation of phosphonium or ammonium borate salts from the activation of H2 can be
monitored by multinuclear NMR spectroscopy.

e 1H NMR: The appearance of a new signal for the proton on the Lewis base (e.g., a P-H or N-
H proton) and a broad signal for the hydride on the borate anion.

e 11B NMR: A shift in the boron resonance is expected upon formation of the four-coordinate
borate species. The signal for BPh3 will be replaced by a new, typically upfield-shifted and
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broader signal for the [H-BPh3]- anion.

o 31P NMR: For phosphine-based FLPs, the formation of the phosphonium cation will result in
a downfield shift of the phosphorus resonance.

Sample Preparation for NMR: Samples for NMR analysis should be prepared in a glovebox
using deuterated solvents that have been dried over an appropriate drying agent. The sample
is then transferred to an NMR tube fitted with a J. Young valve or sealed with a cap and
parafilm for transport to the spectrometer.

Conclusion

Triphenylborane, while a weaker Lewis acid than the widely used B(C6F5)3, is a valuable and
versatile component in the design of frustrated Lewis pairs. Its lower cost and, in some cases,
unique reactivity profile make it an attractive alternative for a range of catalytic applications,
particularly when paired with a sufficiently strong Lewis base. The development of a polymeric
form of BPh3 further enhances its utility by improving thermal stability and catalyst recyclability.
This guide has provided a comprehensive overview of the fundamental principles, key
applications, and practical experimental considerations for utilizing triphenylborane in FLP
chemistry, with the aim of fostering further innovation in this exciting field of metal-free
catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Role of Triphenylborane in Frustrated Lewis Pairs:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294497#understanding-triphenylborane-s-role-in-
frustrated-lewis-pairs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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